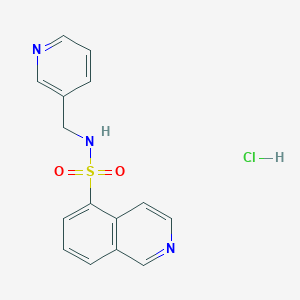

N-(pyridin-3-ylmethyl)isoquinoline-5-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(pyridin-3-ylmethyl)isoquinoline-5-sulfonamide hydrochloride" is a derivative of isoquinoline sulfonamide, which is a class of compounds that have been extensively studied for their potential biological activities, including antitumor properties . These compounds are characterized by a sulfonamide group attached to an isoquinoline moiety, which can be further modified to enhance their biological activity and solubility.

Synthesis Analysis

The synthesis of isoquinoline sulfonamide derivatives often involves the introduction of a sulfonyl group into heterocyclic molecules. For instance, the synthesis of N-sulfonates containing isoquinolyl functional groups has been described using sultones as chemical intermediates to confer water solubility and anionic character to the molecules . Additionally, the synthesis of related compounds, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, has been achieved through reactions involving amines and sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with variations in the binding modes observed between inhibitors with similar overall conformations . For example, in a related compound, "6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide," the dihedral angle between the pyridine rings was found to be significant, and the molecules were linked through hydrogen bonds into zigzag chains . Such structural features are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Isoquinoline sulfonamide derivatives can undergo various chemical reactions. For instance, pyridinium imides with a sulfonyl group can smoothly undergo [3+2] cycloaddition with electron-deficient alkynes to afford pyrazolo[1,5-a]pyridine derivatives after the elimination of the sulfonyl group . Similarly, isoquinolinium imides can produce pyrazolo[5,1-a]isoquinolines in a similar fashion . These reactions are typically carried out under mild conditions and are synthetically practical.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline sulfonamide derivatives are influenced by their molecular structure. The introduction of different functional groups can significantly alter these properties. For example, the sulfonamide group can enhance water solubility and confer an anionic character to the molecule . The presence of a sulfonyl group can also influence the reactivity of the compound in cycloaddition reactions . Moreover, the crystal structure of related compounds has shown that molecular interactions, such as hydrogen bonding, can lead to the formation of specific motifs in the solid state .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as its potential to inhibit protein kinases. Additionally, research could be conducted to explore its potential applications in pharmaceuticals, given the known activities of similar compounds .

properties

IUPAC Name |

N-(pyridin-3-ylmethyl)isoquinoline-5-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S.ClH/c19-21(20,18-10-12-3-2-7-16-9-12)15-5-1-4-13-11-17-8-6-14(13)15;/h1-9,11,18H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWNJHFLQLWFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCC3=CN=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)

![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3003606.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)